(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione
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Overview
Description
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dimethylamino group, and a conjugated dione system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorinated and fluorinated phenyl intermediate:
Conjugation with a dione system: The intermediate is then reacted with a diketone to form the conjugated dione system.
Introduction of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated phenyl group.
Cresol: Shares a phenolic structure with halogen substitutions.
Uniqueness
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its conjugated dione system and the presence of both chlorinated and fluorinated phenyl groups make it particularly interesting for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO2/c1-23(2)12-11-19(24)16(20(25)14-7-4-3-5-8-14)13-15-17(21)9-6-10-18(15)22/h3-12,16H,13H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIJEZTVDIBSKM-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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